molecular formula C17H21N5O2 B12181463 2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12181463
M. Wt: 327.4 g/mol
InChI Key: BZGLLFPIASOARR-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a hybrid molecule combining a 5-methoxyindole moiety and a 1,2,4-triazole ring linked via an acetamide bridge. The 1,2,4-triazole scaffold is similarly recognized for its versatility in drug design, contributing to enzyme inhibition (e.g., kinase or protease targets) and improved pharmacokinetic properties .

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C17H21N5O2/c1-11(2)8-15-18-17(21-20-15)19-16(23)10-22-7-6-12-9-13(24-3)4-5-14(12)22/h4-7,9,11H,8,10H2,1-3H3,(H2,18,19,20,21,23)

InChI Key

BZGLLFPIASOARR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Indole Ring: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with the Triazole Moiety: The final step involves the coupling of the indole derivative with the triazole moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide-triazole-indole derivatives, emphasizing synthesis, substituent effects, and biological activities.

Structural Analogues with Antimicrobial Activity

Compound 38 and Compound 39 ():

  • Structure : 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamide derivatives.
  • Key Differences : The target compound lacks a sulfanyl (-S-) linker and fluorobenzyl group, instead featuring a 5-methoxyindole and methylpropyl-triazole.
  • Activity : Both compounds 38 and 39 exhibit antibacterial activity against Escherichia coli (MIC = 16–32 µg/mL). The fluorobenzyl group likely enhances membrane interaction, while the sulfanyl linker may contribute to redox-mediated toxicity . The target compound’s methoxyindole and acetamide bridge might favor different targets, such as eukaryotic enzymes over prokaryotic ones.
Compound Structural Features MIC (µg/mL) Key Reference
Target Compound 5-Methoxyindole, methylpropyl-triazole N/A
Compound 38 () Fluorobenzyl, triazolylsulfanyl 16
Compound 39 () 4-Fluorobenzyl, triazolylsulfanyl 32

Anticancer Analogues Targeting VEGFR-2

9a–b ():

  • Structure : N-{4-[1-Aryl-3-(hydrazinecarbonyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide derivatives.
  • Key Differences : These compounds incorporate a hydrazinecarbonyl group on the triazole ring and a phenylacetamide backbone, unlike the target compound’s indole-triazole linkage.
  • Activity : Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.8–1.2 µM) and antiproliferative effects in cancer cell lines. The hydrazinecarbonyl group likely chelates metal ions in the kinase active site, a mechanism distinct from the target compound’s indole-driven π-π stacking .

Indole-Triazole Hybrids with Varied Substituents

Compound 5 ():

  • Structure : N-(2-(1-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide.
  • Key Differences : Features a mercapto (-SH) group on the triazole and an ethyl spacer between indole and acetamide.
  • Synthesis: Prepared via NaOH-mediated cyclization in ethanol, contrasting with the target compound’s likely coupling of preformed indole and triazole units . The mercapto group may confer antioxidant properties, whereas the target’s methylpropyl group prioritizes lipophilicity.

Pesticidal Triazole Derivatives

European Patent Compounds ():

  • Structure : N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclic amides.
  • Key Differences : These derivatives include pyrimidinyl-triazole and sulfonyl groups, optimized for pesticidal activity. The target compound’s 5-methoxyindole moiety is absent here, highlighting how heterocyclic variations dictate application—indole for pharmaceuticals vs. pyrimidine for agrochemicals .

Biological Activity

The compound 2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic derivative that combines indole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.

  • Molecular Formula : C17H21N5O2
  • Molecular Weight : 327.4 g/mol
  • LogP : 3.0 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 2

Antibacterial Activity

Recent studies have reported that compounds similar to 2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide exhibit significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest strong activity:

CompoundTarget BacteriaMIC (µg/mL)
2-(5-methoxyindol) derivativeS. aureus ATCC 259233.90
2-(5-methoxyindol) derivativeMRSA ATCC 43300<1.00

These results indicate that the compound could serve as a promising candidate for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans. The effectiveness was evaluated through various assays that measured the compound's ability to inhibit fungal growth. Specific data on MIC values for antifungal activity are still being compiled but initial results suggest potential efficacy.

Anticancer Activity

The anticancer properties of indole derivatives are well-documented. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells. For instance:

Cell LineIC50 (µM)
A549 (lung cancer)<10
MCF7 (breast cancer)<10

These findings indicate that the compound may selectively target rapidly dividing cancer cells while sparing normal cells, which is a crucial factor in anticancer drug development.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with bacterial and fungal growth as well as cancer cell proliferation. The triazole moiety is particularly noted for its ability to interfere with fungal cell wall synthesis and has been implicated in disrupting bacterial biofilm formation.

Case Studies

A notable study involved the synthesis and biological evaluation of similar indole-triazole compounds. The results indicated that these compounds not only inhibited bacterial growth but also prevented biofilm formation without affecting planktonic cell viability. This dual action is particularly beneficial in treating persistent infections where biofilms are a significant challenge.

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